
1-Azacyclooctadec-7-ene-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azacyclooctadec-7-ene-2,6-dione is a cyclic organic compound with a unique structure that includes a nitrogen atom within an 18-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azacyclooctadec-7-ene-2,6-dione typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of a suitable dicarboxylic acid with an amine, followed by cyclization under high-temperature conditions . The reaction conditions often require the use of catalysts to facilitate the formation of the large ring structure.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for scaling up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Azacyclooctadec-7-ene-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The nitrogen atom in the ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
1-Azacyclooctadec-7-ene-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1-Azacyclooctadec-7-ene-2,6-dione involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione: This compound has a similar spiro structure but includes an oxygen atom in the ring.
4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Another similar compound with a tricyclic structure and oxygen atoms.
Uniqueness: 1-Azacyclooctadec-7-ene-2,6-dione is unique due to its large ring size and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
920279-12-5 |
|---|---|
Fórmula molecular |
C17H29NO2 |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
1-azacyclooctadec-7-ene-2,6-dione |
InChI |
InChI=1S/C17H29NO2/c19-16-12-9-7-5-3-1-2-4-6-8-10-15-18-17(20)14-11-13-16/h9,12H,1-8,10-11,13-15H2,(H,18,20) |
Clave InChI |
IMZULLWTLDKHOM-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCNC(=O)CCCC(=O)C=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14198698.png)
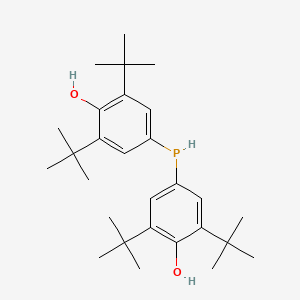
![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)
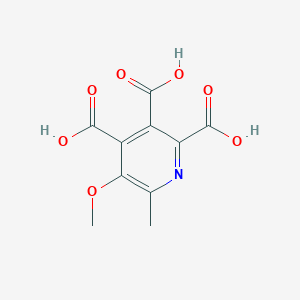
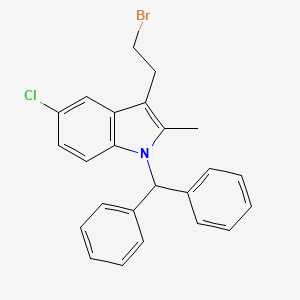
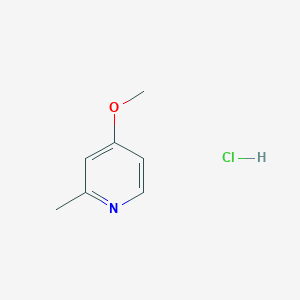
![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)
![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)
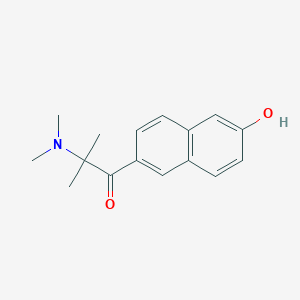
![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
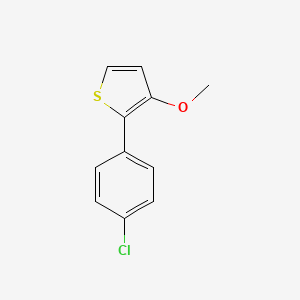
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)

